![molecular formula C19H23BF5NO3 B15340146 (3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone](/img/structure/B15340146.png)
(3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone is a complex organic molecule characterized by the presence of multiple functional groups, including a piperidine ring, a boronate ester, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of Fluorine Atoms: Fluorination of the piperidine ring is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Boronate Ester: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The boronate ester group can participate in various substitution reactions, such as cross-coupling reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of new aryl or alkyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, making them more effective in targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, while the boronate ester group can interact with biological nucleophiles, leading to covalent modification of target proteins.
相似化合物的比较
Similar Compounds
- (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-methanone
- (4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-methylphenyl]-methanone
Uniqueness
The unique combination of a piperidine ring, boronate ester, and trifluoromethyl group in (3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone imparts distinct chemical properties that are not commonly found in other compounds. This makes it particularly valuable in applications requiring high metabolic stability, strong binding affinity, and versatile reactivity.
This compound , highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C19H23BF5NO3 |
|---|---|
分子量 |
419.2 g/mol |
IUPAC 名称 |
(3,3-difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H23BF5NO3/c1-16(2)17(3,4)29-20(28-16)12-6-7-13(14(10-12)19(23,24)25)15(27)26-9-5-8-18(21,22)11-26/h6-7,10H,5,8-9,11H2,1-4H3 |
InChI 键 |
JFAFFVWMSDEDKF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCCC(C3)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B15340077.png)
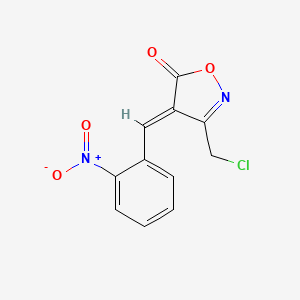
![7-Boc-2-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15340082.png)
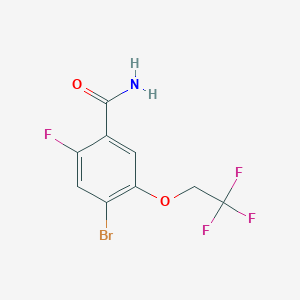
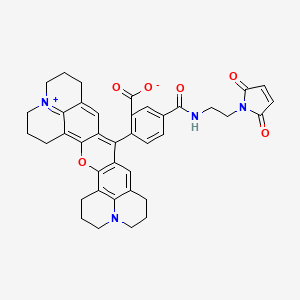
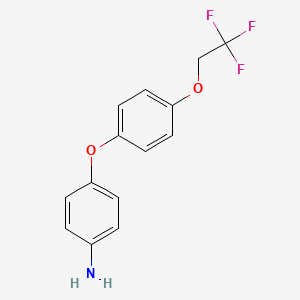
![5',5'-Dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B15340116.png)
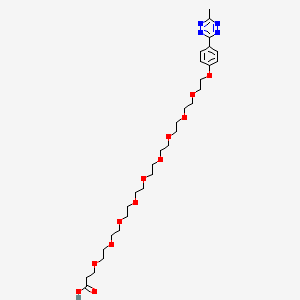
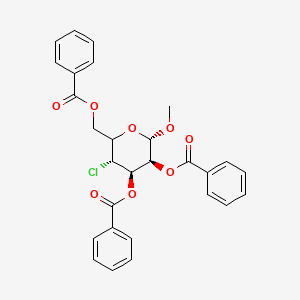
![3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)

![2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride](/img/structure/B15340165.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B15340169.png)
![5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
